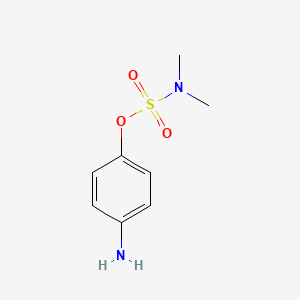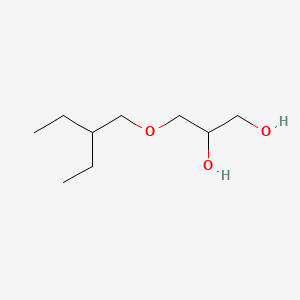
2-Ethylbutyl glyceryl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbutyl glyceryl ether is an organic compound that belongs to the class of glyceryl ethers. It is characterized by the presence of an ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl glyceryl ether can be achieved through the etherification of glycerol with 2-ethylbutanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often employs the Williamson ether synthesis method. In this process, an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base, such as sodium hydride. This method is preferred for its efficiency and scalability in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutyl glyceryl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Halogenating agents like hydrogen bromide (HBr) and hydrogen iodide (HI) are employed for substitution reactions
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl halides and other substituted ethers
Scientific Research Applications
2-Ethylbutyl glyceryl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized as a fuel additive, plasticizer, and in the production of surfactants .
Mechanism of Action
The mechanism of action of 2-Ethylbutyl glyceryl ether involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic substances. It may also interact with lipid membranes, altering their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: A simple ether with two ethyl groups.
Ethylene glycol dimethyl ether: Contains two methoxy groups attached to an ethylene backbone.
2-Butoxyethanol: An ether with a butyl group and an ethylene glycol moiety .
Uniqueness
2-Ethylbutyl glyceryl ether is unique due to its specific structure, which combines a glyceryl backbone with an ethylbutyl group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
73986-45-5 |
|---|---|
Molecular Formula |
C9H20O3 |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-(2-ethylbutoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H20O3/c1-3-8(4-2)6-12-7-9(11)5-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
FDPKCIQPYOUHEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


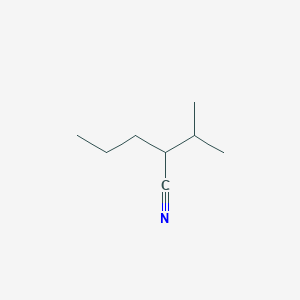

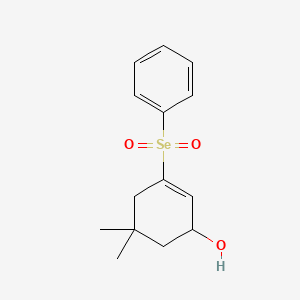
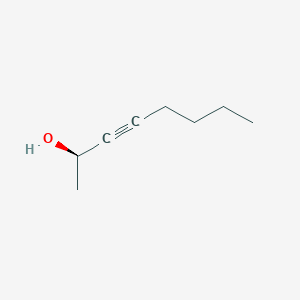

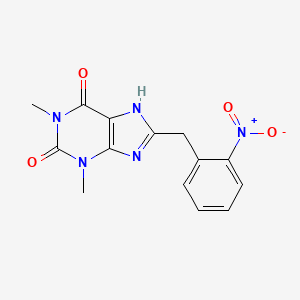
![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
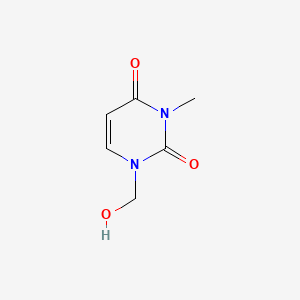
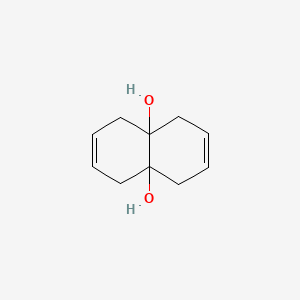
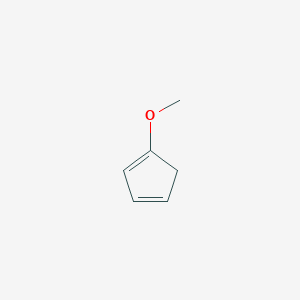
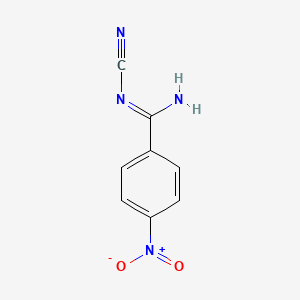
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
